2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
- It has been studied for its effects on altering the lifespan of eukaryotic organisms and as an inhibitor of cholesterol absorption .
WAY-608046: (chemical name: 4-[(3R,5R)-7-(4-Chlorophenyl)-8,8-dimethyl-2-oxo-3,4,5,6,7,8-hexahydro-1H-pyrido[4,3-b]indol-3-yl]-2,2-dimethylbutanenitrile) is a bioactive compound with interesting properties.
Preparation Methods
- The synthetic route to WAY-608046 involves several steps, starting from commercially available starting materials.
- Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the public domain.
Chemical Reactions Analysis
- WAY-608046 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain proprietary, but they likely involve modifications of the pyridoindole core.
- Major products formed from these reactions would depend on the specific transformations applied.
Scientific Research Applications
Chemistry: WAY-608046’s unique structure makes it an intriguing target for medicinal chemistry research.
Biology: It may be explored for its effects on cellular processes, signaling pathways, and potential therapeutic applications.
Medicine: WAY-608046 could have implications in drug discovery, especially related to lifespan extension and cholesterol metabolism.
Industry: Its industrial applications are yet to be fully explored.
Mechanism of Action
- The exact mechanism by which WAY-608046 exerts its effects remains an active area of investigation.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- WAY-608046’s uniqueness lies in its pyridoindole scaffold and the combination of structural features.
- Similar compounds may include other indole derivatives or molecules targeting similar biological pathways.
Properties
Molecular Formula |
C15H10N2O3S2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H10N2O3S2/c18-15-10-5-1-4-8-13(10)22(19,20)17(15)9-14-16-11-6-2-3-7-12(11)21-14/h1-8H,9H2 |
InChI Key |
WYMMPSMEFYDBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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